molecular formula C10H7BrFNS B13943708 4-(4-(Bromofluoromethyl)phenyl)thiazole

4-(4-(Bromofluoromethyl)phenyl)thiazole

Cat. No.: B13943708
M. Wt: 272.14 g/mol
InChI Key: BZSUUAMNAONAKR-UHFFFAOYSA-N
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Description

4-(4-(Bromofluoromethyl)phenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromofluoromethyl group on the phenyl ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Bromofluoromethyl)phenyl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(bromofluoromethyl)benzaldehyde with thioamide in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Bromofluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

4-(4-(Bromofluoromethyl)phenyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(Bromofluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Bromofluoromethyl)phenyl)thiazole is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency compared to similar compounds .

Properties

Molecular Formula

C10H7BrFNS

Molecular Weight

272.14 g/mol

IUPAC Name

4-[4-[bromo(fluoro)methyl]phenyl]-1,3-thiazole

InChI

InChI=1S/C10H7BrFNS/c11-10(12)8-3-1-7(2-4-8)9-5-14-6-13-9/h1-6,10H

InChI Key

BZSUUAMNAONAKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC=N2)C(F)Br

Origin of Product

United States

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